2-Bromo-3,4-dimethoxypyridine
Overview
Description
2-Bromo-3,4-dimethoxypyridine is an organic compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups at the 2, 3, and 4 positions of the pyridine ring . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
2-Bromo-3,4-dimethoxypyridine can be synthesized through several methods. One common synthetic route involves the bromination of 3,4-dimethoxypyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination at the 2-position. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-3,4-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyridines and biaryl compounds .
Scientific Research Applications
2-Bromo-3,4-dimethoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Bromo-3,4-dimethoxypyridine exerts its effects depends on the specific application. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes . The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules . Molecular targets and pathways involved in its biological applications are often related to its ability to interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
2-Bromo-3,4-dimethoxypyridine can be compared with other brominated pyridine derivatives, such as 2-Bromo-4,5-dimethoxypyridine and 2-Bromo-3,5-dimethoxypyridine . These compounds share similar structural features but differ in the position of the methoxy groups, which can influence their reactivity and applications . The unique combination of bromine and methoxy groups in this compound makes it particularly useful in specific synthetic and research contexts .
Properties
IUPAC Name |
2-bromo-3,4-dimethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFITQNDOMDLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569301 | |
Record name | 2-Bromo-3,4-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104819-52-5 | |
Record name | 2-Bromo-3,4-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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